molecular formula C15H10O4 B8050709 Daidzein-d4

Daidzein-d4

Cat. No.: B8050709
M. Wt: 258.26 g/mol
InChI Key: ZQSIJRDFPHDXIC-RHQRLBAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Daidzein-d4 is a synthetic compound belonging to the class of chromones. Chromones are a group of naturally occurring and synthetic compounds known for their diverse biological activities. This particular compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it useful in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Daidzein-d4 typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde and 7-hydroxy-4-chromenone.

    Deuteration: The introduction of deuterium atoms is achieved through a deuteration process, where hydrogen atoms are replaced with deuterium. This can be done using deuterated reagents or solvents.

    Condensation Reaction: The key step involves a condensation reaction between the deuterated 4-hydroxybenzaldehyde and 7-hydroxy-4-chromenone under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Daidzein-d4 can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated products.

Scientific Research Applications

Daidzein-d4 has several scientific research applications:

    Chemistry: Used as a model compound in studies of deuterium isotope effects and reaction mechanisms.

    Biology: Investigated for its potential antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of Daidzein-d4 involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms (or deuterium atoms) to neutralize reactive oxygen species.

    Anti-inflammatory Effects: It can inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.

    Molecular Targets: The compound may interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), as well as signaling pathways like the nuclear factor-kappa B (NF-κB) pathway.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-4-chromenone: A non-deuterated analog with similar chemical structure but different isotopic composition.

    4-Hydroxybenzaldehyde: A precursor in the synthesis of the target compound.

    7-Hydroxy-3-(4-hydroxyphenyl)chromen-4-one: A similar compound without deuterium atoms.

Uniqueness

The presence of deuterium atoms in Daidzein-d4 makes it unique. Deuterium substitution can alter the compound’s physical and chemical properties, such as its metabolic stability and reaction kinetics. This uniqueness makes it valuable in research studies focused on isotope effects and the development of deuterium-labeled drugs.

Properties

IUPAC Name

7-hydroxy-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O4/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-8,16-17H/i1D,2D,3D,4D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQSIJRDFPHDXIC-RHQRLBAQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C2=COC3=C(C2=O)C=CC(=C3)O)[2H])[2H])O)[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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